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5-Deoxy-D-ribose

bacterial metabolism carbon salvage pathways radical SAM enzymology

5-Deoxy-D-ribose (CAS 13039-75-3, molecular formula C₅H₁₀O₄) is a deoxypentose sugar in which the hydroxyl group at the C5 position of D-ribose is replaced by a hydrogen atom. Unlike 2-deoxy-D-ribose, the canonical deoxysugar component of DNA in which deoxygenation occurs at the C2 position , 5-deoxy-D-ribose retains full hydroxylation at C2 and C3 while lacking the terminal C5 hydroxyl.

Molecular Formula C5H10O4
Molecular Weight 134.13 g/mol
Cat. No. B8817414
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Deoxy-D-ribose
Molecular FormulaC5H10O4
Molecular Weight134.13 g/mol
Structural Identifiers
SMILESCC(C(C(C=O)O)O)O
InChIInChI=1S/C5H10O4/c1-3(7)5(9)4(8)2-6/h2-5,7-9H,1H3
InChIKeyWDRISBUVHBMJEF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Deoxy-D-ribose for Research Procurement: Structural Definition and Compound Class Differentiation


5-Deoxy-D-ribose (CAS 13039-75-3, molecular formula C₅H₁₀O₄) is a deoxypentose sugar in which the hydroxyl group at the C5 position of D-ribose is replaced by a hydrogen atom [1]. Unlike 2-deoxy-D-ribose, the canonical deoxysugar component of DNA in which deoxygenation occurs at the C2 position [2], 5-deoxy-D-ribose retains full hydroxylation at C2 and C3 while lacking the terminal C5 hydroxyl. This positional isomerism confers distinct metabolic and synthetic properties that preclude simple substitution between these two deoxyribose variants. The compound is recognized as a near-universal metabolite generated from 5′-deoxyadenosine during radical S-adenosylmethionine (SAM) enzyme catalysis [3].

Why 2-Deoxy-D-ribose Cannot Replace 5-Deoxy-D-ribose in Specialized Research Applications


Despite sharing the same empirical formula (C₅H₁₀O₄) and deoxypentose classification, 5-deoxy-D-ribose and 2-deoxy-D-ribose are not functionally interchangeable. The position of deoxygenation determines fundamentally distinct metabolic fates: 2-deoxy-D-ribose is catabolized via oxidative pathways to acetyl-CoA and glyceryl-CoA [1], whereas 5-deoxy-D-ribose enters a dedicated bacterial salvage pathway consisting of phosphorylation, isomerization, and aldol cleavage steps yielding dihydroxyacetone phosphate and acetaldehyde [2]. Furthermore, 5-deoxy-D-ribose serves as a specific precursor for the synthesis of clinically important 5′-modified nucleoside analogs—including the anticancer prodrug capecitabine via its protected derivative 1,2,3-triacetyl-5-deoxy-D-ribose [3]—a synthetic route that cannot be replicated using 2-deoxy-D-ribose due to the required terminal modification site. Procurement decisions must therefore be guided by the specific research context: studies of radical SAM enzyme metabolism, shikimate pathway analysis, or 5′-modified nucleoside analog synthesis each demand the positional specificity of 5-deoxy-D-ribose.

Quantitative Differentiation Evidence for 5-Deoxy-D-ribose: Comparative Assay Data and Synthetic Yield Metrics


Distinct Catabolic Pathway Partitioning: 5-Deoxy-D-ribose versus 2-Deoxy-D-ribose

In bacterial systems, 5-deoxy-D-ribose and 2-deoxy-D-ribose are processed through entirely separate catabolic routes. 2-deoxy-D-ribose is oxidized to 2-deoxy-D-ribonate, then to ketodeoxyribonate, and finally cleaved to acetyl-CoA and glyceryl-CoA [1]. In contrast, 5-deoxy-D-ribose is salvaged via a three-enzyme pathway: phosphorylation to 5-deoxyribose 1-phosphate by a dedicated kinase, isomerization to 5-deoxyribulose 1-phosphate, and aldol cleavage to dihydroxyacetone phosphate (DHAP) plus acetaldehyde [2]. The aldolase involved (from Bacillus thuringiensis) exhibits a substrate preference that is unique among its enzyme family members and is manganese-dependent [2]. Genetic deletion of either the isomerase or aldolase in this pathway increases bacterial susceptibility to 5-deoxyribose toxicity, demonstrating the essential and non-redundant nature of this salvage route [2].

bacterial metabolism carbon salvage pathways radical SAM enzymology

Enzymatic Substrate Specificity: SalM Dehydrogenase Preference for C5-Modified Ribose

The short-chain dehydrogenase/reductase SalM from Salinispora tropica, involved in salinosporamide A (proteasome inhibitor) biosynthesis, was characterized for substrate specificity using a real-time ¹³C NMR assay [1]. The enzyme oxidizes 5-chloro-5-deoxy-D-ribose to 5-chloro-5-deoxy-D-ribono-γ-lactone, followed by spontaneous hydrolysis to the ribonate. Kinetic parameters reveal a distinct substrate profile: D-ribose shows Kₘ = 18.5 mM, k_cat = 0.15 s⁻¹, and catalytic efficiency k_cat/Kₘ = 0.0081 mM⁻¹s⁻¹, whereas the 5-modified substrate (5-chloro-5-deoxy-D-ribose) exhibits markedly different binding affinity (Kₘ = 0.017 mM) with k_cat = 0.003 s⁻¹, yielding catalytic efficiency = 0.176 mM⁻¹s⁻¹ [1]. SalM also oxidizes unmodified 5-deoxy-D-ribose, albeit with lower efficiency than D-ribose, establishing the enzyme's recognition of C5-deoxygenated substrates [1]. SalM is noted as the first reported stereospecific non-phosphorylative ribose 1-dehydrogenase [1].

enzyme kinetics dehydrogenase substrate profiling natural product biosynthesis

Synthetic Intermediate Differentiation: 1,2,3-Triacetyl-5-deoxy-D-ribose as Essential Precursor for Capecitabine

1,2,3-Triacetyl-5-deoxy-D-ribose (TADeoxyR), the peracetylated derivative of 5-deoxy-D-ribose, serves as a direct and indispensable precursor for the synthesis of 5′-deoxyribonucleosides, including the FDA-approved antineoplastic prodrug capecitabine [1][2]. The synthesis proceeds via Vorbrüggen glycosylation with silylated heterocyclic bases (thymine, cytosine, adenine) to generate 5-deoxyribonucleosides [1]. Capecitabine, a prodrug of 5-fluorouracil, requires a 5-deoxyribose moiety for its molecular architecture; attempts to substitute 2-deoxy-D-ribose or its protected derivatives would yield a structurally distinct nucleoside analog lacking the required terminal methyl group at the 5′ position. The protected 5-deoxy-D-ribose intermediate is commercially available as a white powder specifically for organic synthesis and pharmaceutical research applications [2].

nucleoside analog synthesis antineoplastic agent manufacturing protected sugar intermediates

Nucleobase Salvage Pathway Selectivity: Positional Deoxygenation Determines Metabolic Activity

In rat brain extract models, the metabolic effects of deoxysugars on nucleobase salvage and prodrug activation were quantitatively assessed [1]. α-D-Ribose (Rib) is actively converted to phosphoribosyl pyrophosphate (PRPP) and ribose 1-phosphate (Rib1-P), enabling salvage of adenine to adenine nucleotides and uracil to uracil nucleotides, as well as activation of the prodrug 5-fluorouracil (5-FU) to cytotoxic 5-FU-ribonucleotides [1]. In contrast, α-D-2′-deoxyribose (deoxyRib, deoxygenated at C2) exhibits a negligible effect on both natural nucleobase salvage and 5-FU activation [1]. While 5-deoxy-D-ribose was not directly tested in this study, the findings establish the principle that the position of deoxygenation dictates metabolic utility: 5-deoxygenation (as in 5-deoxy-D-ribose) preserves the C2 and C3 hydroxyls required for phosphorylation and isomerization reactions in bacterial salvage pathways [2], whereas 2-deoxygenation eliminates these reactive handles.

nucleobase salvage 5-fluorouracil activation phosphoribosyl pyrophosphate metabolism

Primary Research and Industrial Applications for 5-Deoxy-D-ribose Procurement


Radical SAM Enzyme Toxicity and Metabolite Salvage Studies

5-Deoxy-D-ribose is the direct product of 5′-deoxyadenosine catabolism, a toxic byproduct of radical SAM enzyme activity that inhibits these enzymes if allowed to accumulate [1]. Researchers investigating radical SAM enzyme regulation, bacterial stress responses to dAdo toxicity, or the evolution of metabolite salvage pathways require authentic 5-deoxy-D-ribose as both an analytical standard and a substrate for in vitro reconstitution of the three-enzyme salvage pathway (kinase → isomerase → Mn²⁺-dependent aldolase) [1]. 2-Deoxy-D-ribose is not a substrate for this pathway and cannot be substituted.

Synthesis of 5′-Modified Nucleoside Analogs for Anticancer Drug Development

The protected derivative 1,2,3-triacetyl-5-deoxy-D-ribose is an established synthetic precursor for 5′-deoxyribonucleosides, most notably the FDA-approved capecitabine intermediate [2]. Procurement of 5-deoxy-D-ribose enables the preparation of this key intermediate via established protocols (acetonide protection of D-ribose, reduction at C5, and acetylation), which is subsequently used in Vorbrüggen glycosylation with silylated pyrimidine bases to construct 5′-deoxyribonucleosides [2]. This synthetic route is regiospecific; 2-deoxy-D-ribose yields 2′-deoxyribonucleosides with different pharmacological profiles.

Shikimate Pathway Intermediate Analysis and Aromatic Amino Acid Biosynthesis Research

5-Deoxy-D-ribose functions as an intermediate in the shikimate pathway, which produces the aromatic amino acids phenylalanine, tyrosine, and tryptophan . The compound is synthesized from D-ribose and shikimic acid, with its biosynthesis catalyzed by ribose 5′-phosphate kinase (converting ribose 5′-phosphate to 5-deoxy-D-ribose phosphate using ATP) . Studies of shikimate pathway flux, enzyme kinetics, or pathway inhibition require authentic 5-deoxy-D-ribose as a reference standard; 2-deoxy-D-ribose does not participate in this pathway.

Enzyme Substrate Specificity Profiling for C5-Modified Dehydrogenases

SalM, a short-chain dehydrogenase/reductase from Salinispora tropica involved in salinosporamide A biosynthesis, exhibits substrate recognition for C5-modified ribose derivatives [3]. The enzyme oxidizes 5-chloro-5-deoxy-D-ribose with Kₘ = 0.017 mM (versus Kₘ = 18.5 mM for D-ribose) and also shows activity toward unmodified 5-deoxy-D-ribose [3]. SalM is the first reported stereospecific non-phosphorylative ribose 1-dehydrogenase [3]. Enzyme characterization studies requiring defined substrates should procure 5-deoxy-D-ribose for comparative kinetics and substrate profiling against D-ribose and other pentose sugars.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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